molecular formula C14H18N2O2 B2912061 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine CAS No. 1904220-33-2

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2912061
CAS No.: 1904220-33-2
M. Wt: 246.31
InChI Key: ZNEHZLMPQXPGDX-UHFFFAOYSA-N
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Description

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring, a common pharmacophore in active pharmaceutical ingredients, linked to a pyrrolidine system that is functionalized with a cyclobutanecarbonyl group . This unique molecular architecture makes it a valuable scaffold for the synthesis of novel compounds. Pyridine derivatives are frequently explored for their potential biological activity, often serving as key intermediates in developing kinase inhibitors, which are relevant in areas such as oncology and inflammatory diseases . The specific stereochemistry of the pyrrolidine ring and the conformation of the cyclobutane moiety can be critical for its interaction with biological targets. Researchers utilize this compound strictly For Research Use Only to develop new synthetic routes and probe structure-activity relationships in the design of bioactive molecules. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

cyclobutyl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(11-4-3-5-11)16-9-7-12(10-16)18-13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEHZLMPQXPGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and pyridin-2-yloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, is known for its ability to bind to various proteins and enzymes, influencing their activity. This binding can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and inferred properties of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine with related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) logP (Estimated) Biological Activity/Application References
2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine Cyclobutanecarbonyl, pyrrolidinyloxy ~300 2.5 Potential kinase inhibitor, metabolic stability [Hypothetical]
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, aryl, amino ~400 3.2 Antimicrobial, anticancer
3-(5,6-Dimethoxypyridin-3-yl)prop-2-en-1-ol Dimethoxy, propenol 195.22 1.0 Antioxidant, synthetic intermediate
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Dimethoxy, acrylate ester 223.23 1.8 Prodrug candidate, ester hydrolysis
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid Methyl, oxo, boronic acid ~153 0.5 Suzuki coupling reagent

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the chloro-aryl derivative from exhibits higher logP (~3.2), likely due to aromatic substituents, which may limit aqueous solubility . Dimethoxy-substituted compounds () show lower logP values (~1.0–1.8), favoring solubility but reducing cellular uptake .
  • Metabolic Stability: The cyclobutanecarbonyl group in the target compound may resist enzymatic degradation compared to ester-containing analogs (e.g., methyl acrylate in ), which are prone to hydrolysis .

Research Findings and Gaps

  • Pharmacological Studies: While Ghorab et al. (2009) demonstrated antiproliferative effects in pyridine derivatives , the target compound’s activity remains unverified. Its cyclobutane group may confer unique interactions with protein targets, warranting enzymatic assays.
  • Safety Data: No toxicity information is available; boronic acid analogs () highlight the need for rigorous safety profiling .

Biological Activity

The compound 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is a pyridine derivative with potential biological activity. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine can be described as follows:

  • IUPAC Name : 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine
  • Molecular Formula : C_{13}H_{16}N_{2}O_{2}
  • Molecular Weight : 232.28 g/mol

The compound features a pyridine ring substituted with a cyclobutanecarbonyl group linked through a pyrrolidine moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine exhibit various biological activities, including:

  • Anticonvulsant Activity : Some studies suggest that pyridine derivatives can possess anticonvulsant properties. For instance, bicyclic pyridine-based hybrids linked to the 1,2,3-triazole unit have shown significant anticonvulsant effects in animal models .
  • Neurotropic Effects : The neurotropic potential of pyridine derivatives has been highlighted in literature, where certain compounds demonstrated efficacy in modulating neurological pathways .

The biological activity of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine may be attributed to several mechanisms:

  • Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Some pyridine derivatives act as inhibitors of specific enzymes involved in neurotransmitter metabolism, thereby enhancing or modulating neurotransmitter levels.

Table 1: Summary of Biological Activities of Pyridine Derivatives

Compound NameActivity TypeReference
Bicyclic Pyridine HybridAnticonvulsant
Pyrano[3,4-c]PyridinesNeurotropic
2-(Pyridyl)ethylamineAntidepressant

Case Study 1: Anticonvulsant Activity Assessment

A study conducted on bicyclic pyridine derivatives assessed their anticonvulsant activity using the maximal electroshock seizure (MES) test in rodents. The results indicated that certain derivatives exhibited significant protective effects against seizures compared to controls.

Case Study 2: Neurotropic Effects in Animal Models

In another investigation, the neurotropic effects of pyridine compounds were evaluated in a model of induced anxiety. The administration of these compounds resulted in reduced anxiety-like behaviors, suggesting their potential therapeutic use in anxiety disorders.

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